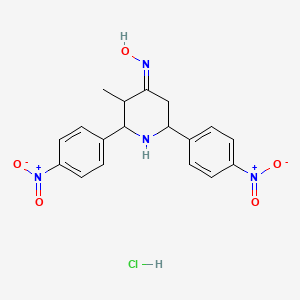

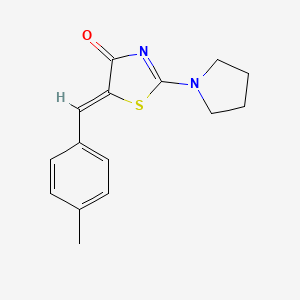

![molecular formula C12H17NO4S B5545036 N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]methanesulfonamide](/img/structure/B5545036.png)

N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]methanesulfonamide has been demonstrated through various methods, including microwave-assisted, methanesulfonic acid-catalyzed reactions. These procedures highlight the efficiency of synthesis with high yield, short reaction time, and low energy consumption, as seen in the synthesis of 3,3′-(arylmethylene)bis(4-hydroxy-2H-chromen-2-ones) (Qi et al., 2014).

Molecular Structure Analysis

Studies on compounds structurally similar to N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]methanesulfonamide, such as N-(3,4-Dichlorophenyl)methanesulfonamide and N-(2,3-Dichlorophenyl)methanesulfonamide, have provided insights into their molecular conformation and bond parameters. These analyses reveal specific conformations of the N—H bond in relation to other substituents and highlight the role of hydrogen bonding in determining molecular structure (Gowda, Foro, & Fuess, 2007a); (Gowda, Foro, & Fuess, 2007b).

Chemical Reactions and Properties

The chemical reactions and properties of related compounds have been explored through various studies, such as the one-pot synthesis of methoxydiorganotin methanesulfonates via the Arbuzov rearrangement. This research not only highlights the synthetic pathways but also delves into the spectroscopic characterization and structural analysis of the products, offering a comprehensive view of their chemical behavior (Narula et al., 1999).

Physical Properties Analysis

The physical properties of compounds within this chemical family, including solubility, thermal stability, and molecular distortions, have been the focus of several studies. For instance, the synthesis and characterization of 1-(2-methoxyethyl)-3-methylimidazolium methanesulfonate ionic liquid explore its potential in carbon dioxide absorption, highlighting the importance of physical properties in the application of such compounds (진유란 et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity and potential as a catalyst or cosolvent, have been extensively studied. Methanesulfonamide, for example, has been evaluated for its role in Sharpless asymmetric dihydroxylations, providing insights into its function as a general acid catalyst and its effects on reaction kinetics (Junttila & Hormi, 2009).

科学的研究の応用

Conversion Methods in Organic Synthesis

A study by Woo et al. (2004) detailed an efficient method for converting hindered carboxylic acids to N-methoxy-N-methyl amides, a process relevant for producing compounds similar to "N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]methanesulfonamide." This method, yielding 59% to 88%, involves methanesulfonyl chloride and is significant for synthesizing complex organic molecules Woo, Fenster, & Dake, 2004.

Microbial Metabolism of Methanesulfonic Acid

Kelly and Murrell (1999) explored the biogeochemical cycling of sulfur through the metabolism of methanesulfonic acid by aerobic bacteria. This research is crucial for understanding the environmental fate of sulfonamide compounds and their interactions with microbial life Kelly & Murrell, 1999.

Antibacterial Activity of Sulfonamide Derivatives

Özdemir et al. (2009) synthesized new sulfonamide derivatives, examining their structure and antibacterial activity. Such studies underscore the potential biomedical applications of sulfonamide-based compounds in combating bacterial infections Özdemir, Güvenç, Şahin, & Hamurcu, 2009.

Methane Activation and Conversion

De Petris et al. (2009) demonstrated the activation of methane at room temperature by the SO(2)(*+) radical cation, leading to methanol and ionized methyl hydrogen sulfoxylate formation. This insight is pivotal for developing new catalysts and methodologies for methane utilization De Petris, Troiani, Rosi, Angelini, & Ursini, 2009.

Development of Metal-Free Catalysts

Research by Shankar et al. (2011) on diethyltin(methoxy)methanesulfonate and its interaction with t-butylphosphonic acid highlights the role of sulfonate-phosphonate ligands in constructing supramolecular assemblies. These findings have implications for material science and catalysis Shankar, Jain, Kociok‐Köhn, & Molloy, 2011.

将来の方向性

The future directions for the study of “N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]methanesulfonamide” and related compounds could involve further investigation into their synthesis methods, particularly under green conditions, and their potential biological and pharmaceutical properties . Additionally, more research could be conducted into their safety and hazards, as well as their physical and chemical properties.

特性

IUPAC Name |

N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-16-11-4-3-10-5-9(7-13-18(2,14)15)8-17-12(10)6-11/h3-4,6,9,13H,5,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQWRJORNMHKXCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CC(CO2)CNS(=O)(=O)C)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]methanesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5544963.png)

![3-[(6-methyl-3-pyridazinyl)oxy]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5544975.png)

![N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5544983.png)

![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5544999.png)

![3-(3-fluoro-4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5545003.png)

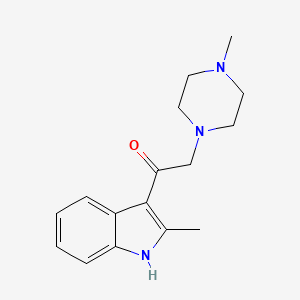

![1-(1-methyl-1H-pyrrol-2-yl)-2-oxo-2-[(1S*,5R*)-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]ethanone](/img/structure/B5545008.png)

![(1S*,5R*)-6-(cyclopropylmethyl)-3-[(5-ethyl-3-thienyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5545011.png)

![N-(4-chlorophenyl)-N'-[2-chloro-4-(trifluoromethyl)phenyl]urea](/img/structure/B5545042.png)